

Caffeine-D3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Caffeine-D3

Cat. No.: B161088

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Caffeine-D3**, a deuterated analog of caffeine. It is primarily utilized as an internal standard in analytical chemistry, particularly in pharmacokinetic and metabolic studies of caffeine. This document details its chemical properties, common experimental applications, and the biochemical pathways influenced by its non-labeled counterpart, caffeine.

Core Chemical and Physical Data

Caffeine-D3 is a stable isotope-labeled version of caffeine, where three hydrogen atoms in one of the methyl groups have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight than caffeine, allowing for its differentiation in mass spectrometry-based analyses. Depending on the position of the deuterated methyl group, **Caffeine-D3** can have different CAS numbers.

Property	Value	References
Molecular Formula	C ₈ H ₇ D ₃ N ₄ O ₂	
Molecular Weight	~197.21 g/mol	[1][2][3]
CAS Number (1-methyl-d3)	26351-03-1	[4][5][6]
CAS Number (7-methyl-d3)	26351-04-2	[1][2][3][7]
Appearance	White powder	[6]
Solubility	Soluble in water, DMSO, DMF, and ethanol	[6]

Application in Quantitative Analysis: Experimental Protocol

Caffeine-D3 is extensively used as an internal standard for the precise quantification of caffeine in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[6][8] The following is a generalized experimental protocol for the quantification of caffeine in human plasma.

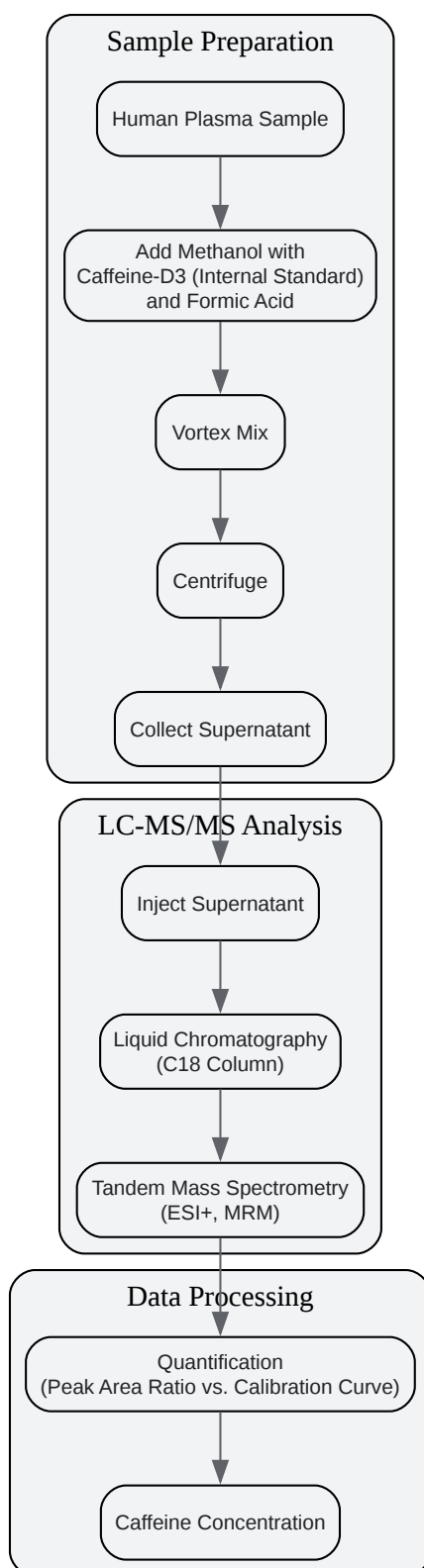
Sample Preparation (Protein Precipitation)

- To 30 µL of a human plasma sample, add 100 µL of methanol. This methanol solution should contain the internal standard, **Caffeine-D3**, at a known concentration (e.g., 600 ng/mL), and an acid, such as 125 mM formic acid, to aid in protein precipitation.[3]
- Vortex the mixture for 5 minutes at approximately 1,175 rpm to ensure thorough mixing and protein denaturation.[3]
- Centrifuge the sample for 5 minutes at high speed (e.g., 17,900 x g) to pellet the precipitated proteins.[3]
- Carefully collect the supernatant for injection into the LC-MS/MS system.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

- Chromatographic Separation:
 - Column: A C18 reversed-phase column is commonly used for separation (e.g., GL Sciences InertSustain C18, 4.6 x 50 mm, 5 μ m).[6]
 - Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small percentage of formic acid (e.g., 0.1%), is typically employed.[6]
 - Flow Rate: A flow rate of around 1 mL/min is often used.[6]
 - Injection Volume: A small volume of the supernatant (e.g., 10 μ L) is injected.[3]
- Mass Spectrometry Detection:
 - Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.[6]
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6] The MRM transitions monitor the fragmentation of the parent ion into a specific product ion for both caffeine and the **Caffeine-D3** internal standard.
 - Caffeine: m/z 195.1 \rightarrow 138.0[6]
 - **Caffeine-D3**: m/z 198.1 \rightarrow 141.1[6]
 - Quantification: The concentration of caffeine in the plasma sample is determined by comparing the peak area ratio of the analyte (caffeine) to the internal standard (**Caffeine-D3**) against a calibration curve prepared with known concentrations of caffeine.[8]

Experimental Workflow for Caffeine Quantification



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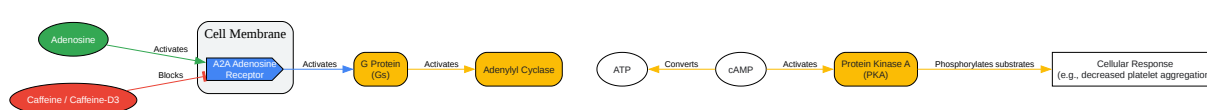
Caption: Workflow for caffeine quantification using **Caffeine-D3**.

Mechanism of Action: Adenosine Receptor Antagonism

Caffeine, and by extension **Caffeine-D3**, exerts its primary pharmacological effects through the antagonism of adenosine receptors, particularly the A1 and A2A subtypes.[7] Adenosine is an inhibitory neuromodulator that promotes sleep and suppresses arousal. By blocking adenosine receptors, caffeine leads to increased neuronal firing and the release of other neurotransmitters, resulting in its characteristic stimulant effects.[7]

The A2A adenosine receptor, when activated by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Caffeine's blockade of this receptor prevents this signaling cascade.[1]

Adenosine Receptor Signaling Pathway



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Caption: Caffeine's antagonism of the A2A adenosine receptor.

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